molecular formula C21H34ClN3O5S B10825167 2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

Cat. No.: B10825167
M. Wt: 476.0 g/mol
InChI Key: UHPXMYLONAGUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FL-1039 hydrochloride involves the esterification of mecillinam with pivalic acid. The reaction typically occurs under acidic conditions, using a catalyst to facilitate the esterification process. The resulting compound is then converted to its hydrochloride salt form to enhance its solubility and stability .

Industrial Production Methods

Industrial production of FL-1039 hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

FL-1039 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

FL-1039 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its antibacterial properties and its effects on bacterial cell walls.

    Medicine: Employed in the treatment of urinary tract infections and other bacterial infections.

    Industry: Utilized in the development of new antibiotics and antibacterial agents .

Mechanism of Action

FL-1039 hydrochloride exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to cell lysis and death of the bacteria. The prodrug form, FL-1039 hydrochloride, is converted to its active form, mecillinam, in the body, which then exerts the antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

FL-1039 hydrochloride is unique due to its specific activity against gram-negative bacteria and its prodrug nature, which enhances its oral bioavailability. Unlike some other penicillin antibiotics, it does not exhibit cross-resistance with classical penicillins, making it a valuable option for treating resistant bacterial infections .

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O5S.ClH/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23;/h12,14-15,17H,6-11,13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPXMYLONAGUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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